molecular formula C9H9N3O B1371658 2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one CAS No. 619330-78-8

2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one

Cat. No.: B1371658
CAS No.: 619330-78-8
M. Wt: 175.19 g/mol
InChI Key: MVGIWZSDTZCPMJ-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 2-position and a phenyl group at the 4-position, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of aryl amidines with ketones. One efficient method is the transition-metal-free preparation from aryl amidines and ketones, which can yield various spiro-fused 4,5-dihydro-1H-imidazol-5-ones under rearrangement reactions . Another method involves the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.

    Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

    Thiazole: Another heterocyclic compound with applications in dyes, drugs, and agrochemicals.

Uniqueness: 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

2-amino-4-phenyl-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-11-7(8(13)12-9)6-4-2-1-3-5-6/h1-5,7H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGIWZSDTZCPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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